N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydroisoquinoline ring, the introduction of the cyclopropanecarbonyl group, and the attachment of the fluorobenzamide group. The exact methods would depend on the specific structure of the compound .Molecular Structure Analysis
The molecular structure of this compound could be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques could provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure. The presence of the tetrahydroisoquinoline and fluorobenzamide groups could make it susceptible to various types of reactions, including nucleophilic substitutions or electrophilic aromatic substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, could be determined using various analytical techniques. These might include spectroscopy, chromatography, and thermal analysis .Scientific Research Applications
Identification and Metabolic Pathways
Compounds similar to "N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluorobenzamide" have been studied for their metabolic pathways in human treatments. For example, YM758 and its metabolites were identified in human urine, plasma, and feces, highlighting the renal and hepatic excretion processes. The study revealed insights into how these compounds are processed in the body, including their interaction with various transporters like human organic cation transporter 2 (hOCT2) and organic anion transporter 1 (hOAT1), which could have implications for drug design and pharmacokinetics (Umehara et al., 2009).
Synthetic Routes and Chemical Development
Research has also focused on developing practical and scalable synthetic routes for similar compounds, demonstrating a novel, efficient synthesis process that avoids unstable intermediates and improves overall yield. Such studies are crucial for medicinal chemistry, offering a foundation for the large-scale production of potentially therapeutic agents (Yoshida et al., 2014).
Antimycobacterial Activity
Investigations into the antimycobacterial properties of structurally related compounds have shown promising in vitro and in vivo activity against Mycobacterium tuberculosis, including multi-drug-resistant strains. This suggests potential applications in treating tuberculosis, highlighting the compound's significance in developing new antimicrobial agents (Senthilkumar et al., 2008).
Tumor Imaging and Proliferation Assessment
Studies on analogs of "this compound" have explored their use in imaging tumor proliferation via PET scans. These compounds may serve as cellular proliferative markers, offering a non-invasive method to assess tumor growth and effectiveness of cancer treatments (Dehdashti et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-fluorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O2/c21-17-3-1-2-15(10-17)19(24)22-18-7-6-13-8-9-23(12-16(13)11-18)20(25)14-4-5-14/h1-3,6-7,10-11,14H,4-5,8-9,12H2,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXQXAACERJCEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC(=CC=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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